molecular formula C17H16Cl2O B1360634 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-75-4

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Cat. No. B1360634
CAS RN: 898779-75-4
M. Wt: 307.2 g/mol
InChI Key: QTOABSVSJSQTDF-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 3,4-dimethylphenyl group and two chlorine atoms attached .


Physical And Chemical Properties Analysis

2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone has a molecular weight of 307.21400 and a density of 1.206g/cm3. It has a boiling point of 433.1ºC at 760 mmHg .

Scientific Research Applications

Crystallographic Studies

  • Structural Analysis : The compound's crystal structure has been studied, revealing interactions and molecular configurations. For instance, in related compounds, specific dihedral angles and hydrogen bonding patterns have been observed (Bappalige et al., 2009).

Chemical Synthesis and Reactivity

  • Electrosynthesis : The compound is used in electrosynthesis processes. For example, similar compounds have been synthesized via electrochemical methods, optimizing process parameters and yields (Lyalin et al., 2006).
  • Complex Formation with Metals : It plays a role in forming metal complexes, such as tungsten(VI) complexes, which can catalyze polymerization reactions (Lehtonen & Sillanpää, 2004).

Photoreactivity and Spectroscopic Studies

  • Study of Photoreduction Reactions : The compound's derivatives have been studied for their hydrogen abstraction abilities and formation of transient species, using spectroscopic techniques (Li et al., 2012).
  • Photosynthesis and Characterization : It is involved in the photosynthesis of novel compounds, characterized using various spectroscopic methods (Chalabi & Fadhil, 2020).

Polymer Science

  • Synthesis of Aromatic Polyesters : Derivatives of this compound have been utilized in the synthesis of new aromatic polyesters with unique properties (Honkhambe et al., 2010).

Medicinal Chemistry and Biological Activity

  • Development of Antipathogenic Agents : The compound's derivatives have been synthesized and tested for their antimicrobial and antibiofilm properties, showing potential as novel anti-microbial agents (Limban et al., 2011).

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

Specific safety and hazard information for 2’,3’-Dichloro-3-(3,4-dimethylphenyl)propiophenone is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOABSVSJSQTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644861
Record name 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one

CAS RN

898779-75-4
Record name 1-Propanone, 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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